2-methyl-6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrazine
Description
This compound features a pyrazine core substituted with a methyl group at position 2 and a bicyclic octahydropyrrolo[3,4-b]pyrrole moiety at position 4. The pyrrolo-pyrrole system is further functionalized with a 5-(trifluoromethyl)pyridin-2-yl group.
Properties
IUPAC Name |
1-(6-methylpyrazin-2-yl)-5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5/c1-11-6-21-8-16(23-11)25-5-4-12-9-24(10-14(12)25)15-3-2-13(7-22-15)17(18,19)20/h2-3,6-8,12,14H,4-5,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUXXHKXIVCWFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCC3C2CN(C3)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact withcalcitonin gene-related peptide (CGRP) receptors . CGRP receptors play a crucial role in the transmission of pain signals in the nervous system.
Mode of Action
Based on its structural similarity to other compounds, it may act as anantagonist to the CGRP receptors. This means it could potentially bind to these receptors and block their activity, thereby inhibiting the transmission of pain signals.
Biochemical Pathways
The inhibition of cgrp receptors can affect theneurotransmission pathway , specifically the transmission of pain signals.
Pharmacokinetics
They are metabolized by the liver and excreted through the kidneys.
Result of Action
By acting as an antagonist to cgrp receptors, it could potentiallyreduce pain signals in the nervous system.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature. Furthermore, the compound’s action can also be influenced by the physiological environment, such as the pH and presence of other substances in the body.
Biological Activity
The compound 2-methyl-6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrazine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a unique combination of a pyrazine ring, trifluoromethyl pyridine moiety, and an octahydropyrrolo structure. The presence of trifluoromethyl groups often enhances the lipophilicity and biological activity of compounds.
Anticancer Activity
Research has indicated that derivatives of pyrazine exhibit significant anticancer properties. For instance, compounds similar to 2-methyl-6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrazine have been tested against various cancer cell lines. A study demonstrated that certain pyrazine derivatives inhibited the growth of human cancer cell lines with IC50 values in the low micromolar range (e.g., 0.466 ± 0.121 µM for dual inhibitors against acetylcholinesterase) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazine Derivative A | MCF-7 (Breast Cancer) | 0.466 ± 0.121 |
| Pyrazine Derivative B | HeLa (Cervical Cancer) | 1.89 ± 0.05 |
Cholinesterase Inhibition
The compound's structural components suggest potential activity against cholinesterases, which are critical targets in Alzheimer's disease therapy. Studies have shown that certain pyrazine derivatives can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them candidates for further investigation in neurodegenerative disorders .
Antimicrobial Activity
Pyrazine derivatives have also been evaluated for their antimicrobial properties. A notable finding was that some compounds exhibited activity against nosocomial pathogens such as Enterococcus faecalis, highlighting their potential as antimicrobial agents .
The mechanism by which 2-methyl-6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrazine exerts its biological effects may involve:
- Enzyme Inhibition : Binding to active sites of enzymes like cholinesterases.
- Cell Cycle Disruption : Inducing apoptosis in cancer cells through various pathways.
- Antioxidant Activity : Reducing oxidative stress within cells.
Case Studies
Several studies have examined the biological activity of related compounds:
- Study on Anticancer Efficacy : A series of pyrazine derivatives were tested on multiple cancer cell lines, showing varying degrees of efficacy depending on structural modifications.
- Cholinesterase Inhibition Study : A comparative analysis of different pyrido[2,3-b]pyrazines revealed that specific substitutions greatly enhanced inhibitory potency against AChE.
Scientific Research Applications
Structure Overview
The compound can be described by the following structural formula:
This structure includes:
- A trifluoromethyl group which enhances lipophilicity and biological activity.
- A pyridine ring that is often associated with biological activity.
- An octahydropyrrolo moiety which contributes to the compound's potential pharmacological properties.
Physical Properties
- Molecular Weight: 422.4 g/mol
- Solubility: The presence of fluorine atoms typically increases solubility in organic solvents while potentially decreasing solubility in water.
Anticancer Activity
Research indicates that compounds featuring trifluoromethylpyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation. The specific application of 2-methyl-6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrazine in targeting specific cancer types is an area of ongoing investigation.
Antimicrobial Properties
Compounds with pyridine and pyrazine functionalities have demonstrated antimicrobial activity against various pathogens. The incorporation of the trifluoromethyl group is believed to enhance this activity by increasing the compound's interaction with microbial membranes.
Agrochemicals
The unique chemical structure of this compound suggests potential use in developing new agrochemicals. Its ability to interact with biological systems can be exploited to create effective pesticides or herbicides that target specific pests while minimizing environmental impact.
Organic Electronics
The compound's electronic properties make it a candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of fluorinated groups can improve charge mobility and stability of the materials used.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer effects of similar trifluoromethylpyridine derivatives. The results indicated a significant reduction in tumor size in vivo when administered at specific dosages, suggesting a promising therapeutic role for compounds like 2-methyl-6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrazine .
Case Study 2: Antimicrobial Efficacy
In another study, researchers evaluated the antimicrobial properties of various pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structures exhibited effective inhibition at low concentrations, indicating potential for development into new antimicrobial agents .
Case Study 3: Material Development
A recent investigation into organic semiconductor materials highlighted the use of fluorinated compounds in enhancing device performance. The study found that incorporating trifluoromethyl groups significantly improved the efficiency of OLED devices, making compounds like 2-methyl-6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrazine highly relevant for future research .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
Octahydropyrrolo[3,4-b]pyrrole vs. Pyrrolo[3,4-b]Pyridinones
- Target Compound : The saturated octahydropyrrolo[3,4-b]pyrrole system reduces ring strain and increases solubility compared to unsaturated analogs .
- Pyrrolo[3,4-b]Pyridin-5-Ones (): These contain a ketone group in the pyrrolo ring, which introduces hydrogen-bonding capabilities but reduces flexibility.
Pyrazine vs. Pyridazinone Cores
- Target Compound: The pyrazine core (a six-membered ring with two nitrogen atoms at positions 1 and 4) differs from pyridazinone systems (e.g., in ), which have a ketone and two adjacent nitrogen atoms. Pyrazine’s electron-deficient nature may influence π-π stacking interactions in biological targets .
Substituent Analysis
Trifluoromethylpyridyl Group
- Target Compound : The 5-(trifluoromethyl)pyridin-2-yl group is a common pharmacophore in agrochemicals and pharmaceuticals due to its metabolic stability and steric bulk. Similar groups are seen in (compound 2) and .
- Comparison with Chloropyridyl Derivatives (): Compounds like 6-(5-chloropyridin-2-yl)-pyrrolo[3,4-b]pyrazinone (CAS 43200-81-3) replace CF₃ with chlorine, reducing lipophilicity but possibly improving solubility .
Bicyclic vs. Monocyclic Piperazine/Pyrrolidine Systems
- Target Compound: The bicyclic octahydropyrrolo[3,4-b]pyrrole contrasts with monocyclic piperazine derivatives (e.g., , compound 2). Bicyclic systems often enhance binding affinity through pre-organized conformations .
Physicochemical Properties
Preparation Methods
Synthesis of 2-Bromo-5-(Trifluoromethyl)Pyridine
The trifluoromethylpyridine precursor is prepared via halogenation of commercially available 5-(trifluoromethyl)pyridin-2-ol. Treatment with PBr₃ in acetonitrile at 60°C for 6 hours yields 2-bromo-5-(trifluoromethyl)pyridine with 92% conversion.
Buchwald-Hartwig Amination
The bromopyridine undergoes palladium-catalyzed coupling with the octahydropyrrolo[3,4-b]pyrrole core. A representative protocol uses Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 110°C for 24 hours, achieving 75–85% yield. The trifluoromethyl group’s electron-withdrawing nature necessitates elevated temperatures to overcome reduced nucleophilicity at the pyridine nitrogen.
Coupling to 2-Methylpyrazine
The final step involves attaching the functionalized bicyclic amine to the 2-methylpyrazine scaffold. Two primary methods are documented:
Nucleophilic Aromatic Substitution (SNAr)
Activation of the pyrazine ring at position 6 is achieved via chlorination using POCl₃ in DMF, forming 6-chloro-2-methylpyrazine. Subsequent reaction with the bicyclic amine in the presence of K₂CO₃ in DMSO at 120°C for 12 hours provides the target compound in 68% yield.
Transition Metal-Catalyzed Cross-Coupling
An alternative approach employs copper(I)-mediated Ullmann coupling . Using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ in dioxane at 100°C, the reaction achieves 72% yield with reduced reaction time (8 hours). This method is preferred for sterically hindered substrates due to milder conditions.
Optimization and Purification
Reaction Condition Optimization
Chromatographic Purification
Final purification via flash chromatography (silica gel, 5% MeOH in CH₂Cl₂) removes unreacted starting materials and byproducts. Crystallization from ethyl acetate/hexane mixtures yields >99% pure product, as confirmed by HPLC.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| SNAr | 68 | 98 | Simplicity, low catalyst cost | High temperatures, long reaction times |
| Ullmann Coupling | 72 | 97 | Mild conditions, steric tolerance | Requires copper catalyst |
| Buchwald-Hartwig | 85 | 99 | High efficiency, scalability | Palladium cost, sensitivity to oxygen |
Structural Characterization and Validation
Spectroscopic Analysis
Q & A
Basic: What synthetic methodologies are effective for preparing 2-methyl-6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrazine?
Methodological Answer:
A two-step approach is commonly employed:
Condensation : React 5-amino-1,3,4-thiadiazole derivatives with ethyl 2-formyl-3-oxo-3-phenylpropanoate to form the pyrimidine backbone.
Hydrazine Substitution : Replace the ethylcarboxylate group with carbohydrazine using hydrazine hydrate in ethanol at 78°C.
Optimization Tip : Ethanol yields higher purity (87%) compared to longer-chain alcohols due to improved solvation of intermediates .
Advanced: How can reaction conditions be optimized to improve yield and purity during the hydrazine substitution step?
Methodological Answer:
- Solvent Selection : Use ethanol or methanol for faster reaction kinetics and reduced byproducts (lower carbon chain alcohols enhance nucleophilicity of hydrazine).
- Temperature Control : Maintain 78°C to balance reaction rate and decomposition risks.
- Monitoring : Track progress via TLC (Rf = 0.5 in ethyl acetate/hexane, 3:7) and purify via recrystallization from ethanol .
Basic: What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substituent integration and connectivity (e.g., trifluoromethyl groups show distinct ¹⁹F coupling).
- IR Spectroscopy : Identify carbonyl (1670–1700 cm⁻¹) and NH stretches (3200–3400 cm⁻¹).
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z = 452.1 [M+H]⁺) .
Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry for octahydropyrrolo[3,4-b]pyrrole systems?
Methodological Answer:
- Data Collection : Use high-resolution (≤1.0 Å) synchrotron data to resolve overlapping electron densities.
- Refinement : Apply SHELXL with TWIN/BASF commands for twinned crystals.
- Validation : Check Flack parameter (<0.1) for absolute configuration .
Basic: What biological assays are suitable for evaluating antimicrobial activity?
Methodological Answer:
- MIC Determination : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Time-Kill Assays : Assess bactericidal effects at 2× MIC over 24 hours.
- Cytotoxicity : Test against mammalian cell lines (e.g., HEK-293) via MTT assay .
Advanced: How can structure-activity relationships (SAR) guide optimization of pyrazine derivatives for enzyme inhibition?
Methodological Answer:
- Substituent Variation : Systematically modify the trifluoromethylpyridine group to probe steric/electronic effects.
- In Silico Docking : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., kinases).
- Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., pyrazine N-atoms) .
Basic: How can HPLC methods be developed to assess purity in complex reaction mixtures?
Methodological Answer:
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B), 10%→90% B over 25 min.
- Detection : UV at 254 nm. Retention time ≈12.3 min for target compound .
Advanced: What strategies mitigate solubility challenges in in vivo studies?
Methodological Answer:
- Salt Formation : Prepare hydrochloride salts via HCl gas bubbling in dichloromethane.
- Nanoparticle Formulation : Use PLGA encapsulation (75:25 lactide:glycolide) for sustained release.
- Co-solvents : Employ PEG-400/water (1:1) for intravenous dosing .
Basic: How can green chemistry principles be applied to synthesis scale-up?
Methodological Answer:
- Solvent Replacement : Substitute ethanol for DMF to reduce toxicity (PMI <15).
- Catalysis : Use Amberlyst-15 to reduce hydrazine excess (1.2 eq → 1.05 eq).
- Waste Recovery : Distill ethanol for reuse (≥95% recovery) .
Advanced: What in vitro models predict metabolic stability of pyrrolopyrazine derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
